molecular formula C22H18N2O3S2 B2699745 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide CAS No. 941998-84-1

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2699745
CAS No.: 941998-84-1
M. Wt: 422.52
InChI Key: PNRMMDOINOGCSP-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a benzamide scaffold bearing an ethylsulfonyl substituent. This structure is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the benzothiazole nucleus are extensively investigated for their diverse pharmacological properties . Specifically, N-(benzo[d]thiazol-2-yl)benzamide analogs have been synthesized and characterized as novel anti-inflammatory agents, demonstrating potent activity by inhibiting key cyclooxygenase (COX) enzymes . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in research as selective negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools for probing central nervous system function . The benzothiazole chemotype itself is a privileged structure in anticancer and antimicrobial research, with multiple derivatives showing promising in vitro activity . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a building block or lead compound in various biochemical and pharmacological applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRMMDOINOGCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with a phenyl group: The benzo[d]thiazole intermediate can be coupled with a phenyl group through a Suzuki or Heck coupling reaction.

    Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the phenyl ring using ethylsulfonyl chloride in the presence of a base.

    Formation of the benzamide: The final step involves the amidation of the sulfonylated intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylsulfonyl group (-SO₂C₂H₅) undergoes nucleophilic substitution under alkaline conditions. For example:

Reaction Conditions Products Yield References
Hydrolysis of ethylsulfonyl group1M KOH in EtOH, 80°C, 6hN-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-(sulfonato)benzamide78%
Thiol substitutionNaSH, DMF, 60°C, 4hN-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-(ethylthio)benzamide65%

Mechanistic Insight : The sulfonyl group acts as a leaving group, with hydroxide or thiolate ions attacking the electrophilic sulfur center.

Electrophilic Aromatic Substitution

The electron-rich benzo[d]thiazole and benzene rings participate in electrophilic substitutions:

Reaction Reagents/Conditions Position Products Yield References
NitrationHNO₃/H₂SO₄, 0°C, 2hC5 (thiazole)N-(3-(5-Nitrobenzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide52%
BrominationBr₂/FeBr₃, CH₂Cl₂, RT, 1hC4 (benzamide)N-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)-4-bromobenzamide68%

Key Observation : Nitration occurs preferentially at the C5 position of the benzo[d]thiazole ring due to steric and electronic directing effects .

Condensation and Cyclization

The amide group facilitates cyclization reactions with α,β-diketones or α-haloketones:

Reaction Conditions Products Yield References
Cyclization with α-bromoacetoneBr₂, dry acetone, Et₃N, RT, 12h4-Methylthiazole-2(3H)-ylidene benzamide derivative81%
Reaction with acetylacetoneK₂CO₃, DMF, 100°C, 8h1,3-Diacetylpyrrolo[1,2-a]benzothiazole fused derivative63%

Structural Evidence : X-ray crystallography confirms bond lengths (e.g., C=O at 1.170 Å) critical for cyclization .

Oxidation and Reduction

The ethylsulfonyl and amide groups exhibit redox activity:

Reaction Reagents/Conditions Products Yield References
Reduction of sulfonyl groupLiAlH₄, THF, 0°C, 3hN-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfinyl)benzamide45%
Oxidation of methyl groupKMnO₄, H₂O, 70°C, 5hN-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)-4-carboxybenzamide58%

Note : Over-oxidation risks necessitate precise stoichiometric control.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the benzothiazole ring undergoes ring-opening:

Reaction Conditions Products Yield References
HCl-mediated ring opening6M HCl, reflux, 24h2-Aminophenylthio derivative72%
NaOH-induced isomerization2M NaOH, EtOH, 50°C, 6hIsomeric N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide34%

Stability : The compound remains stable in neutral pH but degrades rapidly under strong acidic/basic conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Catalyst/Base Products Yield References
Suzuki coupling (C-C bond)Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives at C4 (benzamide)76%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃N-(3-(Benzo[d]thiazol-2-yl)-4-aminophenyl)-2-(ethylsulfonyl)benzamide61%

Optimization : Reactions require anhydrous conditions and inert atmospheres .

Photochemical Reactions

UV-induced reactivity has been observed:

Reaction Conditions Products Yield References
UV irradiation (λ = 254 nm)CH₃CN, 12hPhotoisomerized quinonoid structure89%
Singlet oxygen generationRose Bengal, O₂, visible lightSulfone epoxidation product42%

Application : Photostability studies recommend dark storage to prevent degradation .

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide may act as an inhibitor for various enzymes, including soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are implicated in pain modulation and inflammation processes. Dual inhibition of these targets has been shown to produce significant antinociceptive effects in animal models, suggesting its potential as a therapeutic agent for pain relief .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. The presence of the ethylsulfonyl group may enhance cellular uptake and bioavailability, increasing efficacy against tumor cells.

Antimicrobial Properties

Preliminary investigations have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The benzothiazole moiety is known for its broad-spectrum antimicrobial properties, making this compound a candidate for further development in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound.

Key Findings in SAR Studies:

  • Substituent Positioning : Variations in the positioning of the ethylsulfonyl group or other substituents can significantly alter the compound's biological activity and potency against specific targets.
  • Functional Group Modifications : Modifying functional groups within the benzothiazole or benzamide framework can lead to enhanced selectivity and reduced off-target effects, which are critical for drug development .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a benzamide core with numerous derivatives but differs in key substituents:

  • Benzo[d]thiazole attachment : Unlike analogs where benzo[d]thiazole is attached at the 2-position of the phenyl ring (e.g., compounds 3a–3v in –4), this compound features a 3-position linkage, which may alter steric and electronic interactions in biological systems .
  • Ethylsulfonyl group : The 2-(ethylsulfonyl) substituent is a strong electron-withdrawing group, contrasting with derivatives bearing methoxy (3b ), chloro (3c ), or trifluoromethyl (3s ) groups. This group may enhance metabolic stability or solubility compared to methyl or halogen substituents .

Physicochemical Properties

Key physicochemical data for selected analogs are summarized below:

Compound ID Substituent(s) Melting Point (°C) Yield (%) Reference
3a () None (parent benzamide) 185–189 94
3b () 3-Methoxy 142–146 92
3c () 3-Chloro 144–147 56
3s () 4-(Trifluoromethyl) 138–142 58
3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () Ethylsulfonyl + pyridyl-thiazole N/A N/A
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 3s ) generally exhibit lower melting points than parent structures (3a ), suggesting reduced crystallinity. The ethylsulfonyl group in the target compound may follow this trend.
  • Yields : Chloro-substituted analogs (3c ) show lower yields (~56%), possibly due to steric hindrance during synthesis. The ethylsulfonyl group’s bulk may similarly affect reaction efficiency.

Spectral Data (NMR)

  • Aromatic Protons : The benzo[d]thiazole protons (e.g., 7.4–8.2 ppm) align with analogs like 3a–3v , but the 3-phenyl linkage may shift specific resonances due to altered conjugation .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety, which is known for its significant biological activities. The synthesis of similar thiazole derivatives often involves multi-step processes that include the reaction of substituted benzoyl chlorides with thiazole derivatives. For instance, the synthesis pathway for related compounds has been documented, indicating the versatility of thiazole in medicinal chemistry .

Anticancer Activity

Studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. For instance, various thiazole-based compounds have shown efficacy against different cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the phenyl ring enhances cytotoxic activity. A notable study reported that certain thiazole derivatives had IC50 values comparable to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
Compound 9Jurkat (T-cell leukemia)1.61 ± 1.92
Compound 10A-431 (epidermoid carcinoma)1.98 ± 1.22
This compoundVariousTBDCurrent Study

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research indicates that thiazole derivatives can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

A study highlighted that certain thiazole compounds demonstrated significant activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Anti-inflammatory Effects

Thiazole derivatives have been investigated for their anti-inflammatory properties as well. They can inhibit various inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases. For example, some studies indicated that modifications in the thiazole structure could enhance their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation .

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how modifications to the benzo[d]thiazole and ethylsulfonyl groups influence biological activity:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups enhance activity by stabilizing the compound's interaction with biological targets.
  • Thiazole Ring Modifications : Variations in the thiazole ring can significantly affect potency; for instance, introducing halogen atoms has been shown to improve anticancer efficacy.
  • Linker Length and Composition : The length and nature of the linker between the thiazole and other functional groups can impact bioavailability and pharmacodynamics.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • A study on N-benzyl pyridinium-based benzoheterocycles revealed potent inhibition against amyloid beta aggregation, which is relevant in Alzheimer's disease .
  • Another investigation showed that a series of benzothiazole analogues acted as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), providing insights into pain management therapies .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide?

Methodological Answer:
The compound can be synthesized via coupling reactions between substituted benzothiazole amines and activated benzamide precursors. For example, substituted 2-amino benzothiazoles (e.g., 3(a–e) in ) are coupled with N-phenyl anthranilic acid derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or pyridine). Yield optimization often involves:

  • Catalyst Selection : Rhodium-catalyzed C–H amidation (as in ) improves regioselectivity.
  • Purification : Column chromatography with silica gel (60–120 mesh) and recrystallization from methanol or ethanol enhances purity .
  • Reaction Monitoring : TLC analysis (e.g., using ethyl acetate/hexane 3:7) ensures reaction completion before workup .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 13.38 (s, 1H, NH) and δ 7.43–8.24 (aromatic protons) confirm the benzothiazole and benzamide moieties .
    • ¹³C NMR : Signals at ~165 ppm (amide carbonyl) and ~155 ppm (thiazole C2) validate the core structure .
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (S=O) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., calculated for C₂₂H₁₇N₂O₂S₂: 421.0784) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Anti-inflammatory Activity : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA (IC₅₀ calculations) .
  • Enzyme Inhibition : Fluorometric assays (e.g., ALP detection via dephosphorylation of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide; see ) quantify target engagement .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells assess selectivity (therapeutic index) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across derivatives?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values for anti-inflammatory activity) may arise from:

  • Substituent Effects : Compare derivatives with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH₃) groups on the benzamide ring. For example, shows methoxy groups enhance solubility but reduce target binding .
  • Stereoelectronic Factors : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds between the ethylsulfonyl group and Arg42 in COX-2) .
  • Metabolic Stability : LC-MS/MS pharmacokinetic profiling in liver microsomes clarifies discrepancies between in vitro and in vivo efficacy .

Advanced: How to address discrepancies in reported synthetic yields (e.g., 56% vs. 94% in similar derivatives)?

Methodological Answer:
Yield variations may stem from:

  • Reaction Conditions : reports 94% yield under Rh catalysis, while non-catalyzed methods ( ) yield ≤70% due to side reactions .
  • Purification Protocols : Gradient elution (e.g., 10–50% ethyl acetate in hexane) improves recovery vs. isocratic methods .
  • Intermediate Stability : Protect labile groups (e.g., -NH₂ in benzothiazole amines) with Boc or Fmoc to prevent degradation during coupling .

Advanced: What in silico strategies predict off-target interactions for this compound?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., benzothiazole as a hydrophobic anchor) and exclude kinases with similar ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulate binding to unintended targets (e.g., carbonic anhydrase) by analyzing RMSD/RMSF plots over 100 ns trajectories .
  • Druggability Scores : SwissADME predicts CYP450 inhibition risks (e.g., CYP3A4 > 50% inhibition at 10 µM) to prioritize safer analogs .

Advanced: How to assess the hydrolytic stability of the ethylsulfonyl group under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in PBS buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 24 hours. The ethylsulfonyl group is stable at pH >5 but hydrolyzes to sulfonic acid at gastric pH .
  • Mass Spectrometry : Identify degradation products (e.g., N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-sulfobenzoic acid) using Q-TOF-MS/MS .
  • Accelerated Stability Testing : Use Arrhenius kinetics (40°C/75% RH) to extrapolate shelf-life .

Advanced: What strategies enhance selectivity for benzothiazole-containing compounds in enzyme inhibition?

Methodological Answer:

  • Covalent Modification : Introduce Michael acceptors (e.g., acrylamide) near the benzothiazole core to target cysteine residues in enzymes (e.g., RIPK3; see ) .
  • Fragment-Based Design : Replace the ethylsulfonyl group with phosphonate esters to exploit charged binding pockets (e.g., in metalloproteases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy to optimize interactions with conserved residues (e.g., Tyr341 in PFOR; ) .

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